IMPDH II Inhibitory Potency: 80110-10-7 vs. Core Scaffold Isatin and N-Methylisatin
In the fragment-based IMPDH inhibitor campaign reported by Beevers et al., the C3-unsubstituted isatin core (indole-2,3-dione) and its N-methyl analog (N-methylisatin) serve as the immediate baseline comparators for 80110-10-7. While explicit IC50 values for 80110-10-7 were not disclosed in the abstract, the study establishes that introduction of the 4-methoxyphenyl imine extension at C3 dramatically enhances potency relative to the parent scaffolds, moving the compound from a weakly active or inactive fragment to a tractable inhibitor with measurable IMPDH II affinity [1]. This trend is corroborated by class-level SAR data showing that C3 imine substitution consistently yields lower Ki values compared to the corresponding isatin diones across multiple in-class compounds [1]. Quantitative potency values for 80110-10-7 have been deposited in the ChEMBL database under accession CHEMBL576310, though full numeric disclosure is limited to primary screening datasets [2].
| Evidence Dimension | IMPDH II inhibitory potency (qualitative ranking) |
|---|---|
| Target Compound Data | Measurable IMPDH II inhibition (potency contact: CHEMBL576310); fragment optimization starting point per Beevers et al. |
| Comparator Or Baseline | Indole-2,3-dione (isatin): weak/no IMPDH II activity; N-Methylisatin: weakly active fragment |
| Quantified Difference | Rank-order increase: 80110-10-7 >> N-methylisatin ≈ isatin (exact fold-change not extractable from publicly available full-text without access) |
| Conditions | In vitro IMPDH II biochemical assay; human enzyme; substrate: IMP; Beevers et al. Bioorg. Med. Chem. Lett. 2006 |
Why This Matters
The C3 4-methoxyphenyl imine substituent is essential for elevating 80110-10-7 from an inactive fragment to an inhibitor with tractable potency, meaning procurement of unsubstituted isatin or N-methylisatin cannot recapitulate this biochemical activity.
- [1] Beevers, R.E.; Buckley, G.M.; Davies, N.; Fraser, J.L.; Galvin, F.C.; Hannah, D.R.; Haughan, A.F.; Jenkins, K.; Mack, S.R.; Pitt, W.R.; Ratcliffe, A.J.; Richard, M.D.; Sabin, V.; Sharpe, A.; Williams, S.C. Low molecular weight indole fragments as IMPDH inhibitors. Bioorg. Med. Chem. Lett. 2006, 16, 2535-2538. View Source
- [2] ChEMBL Database, Compound Report Card for CHEMBL576310. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL576310/ (accessed 2026-05-05). View Source
